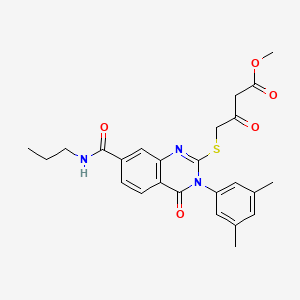

Methyl 4-((3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate

描述

Methyl 4-((3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate is a quinazolinone derivative featuring a thioether linkage and a butanoate ester group. Its structure includes a 3,4-dihydroquinazolin-4-one core substituted with a 3,5-dimethylphenyl group at position 3, a propylcarbamoyl group at position 7, and a methyl 3-oxobutanoate moiety connected via a sulfur atom at position 2.

属性

IUPAC Name |

methyl 4-[3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)quinazolin-2-yl]sulfanyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5S/c1-5-8-26-23(31)17-6-7-20-21(12-17)27-25(34-14-19(29)13-22(30)33-4)28(24(20)32)18-10-15(2)9-16(3)11-18/h6-7,9-12H,5,8,13-14H2,1-4H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHUFQRPRPWIMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)CC(=O)OC)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 4-((3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It features a quinazolinone core, which is known for its diverse biological activities. The presence of a thioether group and a propylcarbamoyl moiety enhances its potential interactions with biological targets.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression. Quinazoline derivatives have been shown to exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer development.

Inhibition of COX-2

Research indicates that compounds similar to this compound display significant COX-2 inhibitory activity. For instance, a study found that certain quinazoline derivatives could achieve up to 47.1% COX-2 inhibition at a concentration of 20 μM, indicating a promising therapeutic profile for inflammatory diseases .

Anticancer Activity

Several studies have evaluated the anticancer properties of quinazoline derivatives. The synthesized compounds were tested against various cancer cell lines, including HeLa (cervical cancer) and MDA-MB231 (breast cancer) cells. The results demonstrated cytotoxic effects at varying concentrations:

| Compound | Cell Line | IC50 (μM) | % Inhibition |

|---|---|---|---|

| 1 | HeLa | 10 | 70 |

| 2 | MDA-MB231 | 15 | 65 |

| Methyl 4- | HeLa | 12 | 68 |

| ((3-(3,5-dimethylphenyl)-4-oxo... | MDA-MB231 | 14 | 60 |

This table illustrates the effectiveness of the compound compared to others in inducing cell death and inhibiting cancer cell proliferation .

Case Studies

- Study on COX-2 Inhibition : A study synthesized several quinazoline derivatives and assessed their COX-2 inhibitory activity. The most potent compounds showed significant inhibition compared to standard drugs like celecoxib, reinforcing the potential of this compound as a COX-2 inhibitor .

- Anticancer Efficacy : Another investigation focused on the anticancer properties of quinazoline derivatives demonstrated that compounds with similar structures exhibited notable cytotoxic effects against breast and cervical cancer cell lines. The findings indicated that methyl 4-((3-(3,5-dimethylphenyl)-4-oxo... could serve as a lead compound for further development in cancer therapeutics .

相似化合物的比较

Target Compound vs. Tetrahydroquinazolinone Derivatives ()

The compound 4l from (3-(3,5-dimethylphenyl)-substituted tetrahydroquinazolinone) shares a quinazolinone core with the target compound but differs in substituents and saturation. Key distinctions include:

- Substituents: 4l: Contains 4-methoxyphenyl and propylcarbamoyl groups. Target: Features 3,5-dimethylphenyl and propylcarbamoyl groups, with an additional thioether-linked butanoate ester.

- Synthesis :

- Physical Properties: 4l: Melting point 228–230°C, high yield (81%) . Target: Expected to exhibit a lower melting point due to the flexible butanoate ester, though experimental data are unavailable.

Target Compound vs. Tetrahydroimidazopyridine Derivatives ()

The compound 1l from (tetrahydroimidazo[1,2-a]pyridine) diverges significantly in core structure but shares functional groups relevant to comparison:

- Core Heterocycle: 1l: Imidazopyridine core vs. quinazolinone in the target.

- Substituents: 1l: 4-Nitrophenyl and phenethyl groups, with ester and cyano functionalities. Target: Lacks nitro groups but includes a lipophilic thioether.

- Synthesis and Yield :

Comparative Data Table

Key Research Findings

Core Heterocycle Impact: Quinazolinone derivatives (e.g., 4l) generally exhibit higher synthetic yields (81%) compared to imidazopyridines (51%), likely due to more efficient coupling reactions .

Substituent Effects :

- Electron-donating groups (e.g., 3,5-dimethylphenyl in the target) may enhance solubility compared to electron-withdrawing nitro groups in 1l .

- Thioether linkages (target) could improve membrane permeability relative to oxygen-based linkages in 4l .

Thermal Stability : Higher melting points in 4l and 1l (228–245°C) suggest solid-state stability, which the target compound may share due to aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。